molecular formula C10H15NO2S B329493 N-(3-phenylpropyl)methanesulfonamide

N-(3-phenylpropyl)methanesulfonamide

Cat. No.: B329493
M. Wt: 213.3 g/mol
InChI Key: OHLXNOLHHQPVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)methanesulfonamide is a member of benzenes.

Scientific Research Applications

Chemoselective N-Acylation Reagents

N-(3-phenylpropyl)methanesulfonamide and its derivatives have been explored for their potential as chemoselective N-acylation reagents. Studies like those by Kondo et al. (2000) have shown that N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, exhibit good chemoselectivity, highlighting the potential of this compound in synthetic chemistry applications (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Quantum Chemical Investigations

DFT-based computational studies, like those conducted by Karabacak et al. (2010), have examined the molecular conformation, NMR chemical shifts, and vibrational transitions of this compound derivatives. These investigations provide insight into the electronic properties and structural characteristics of these compounds, which is valuable for understanding their behavior in various chemical environments (Karabacak, Cinar, & Kurt, 2010).

Structural Studies and Supramolecular Assembly

Research by Dey et al. (2015) on nimesulidetriazole derivatives, including this compound variants, has contributed to the understanding of their crystal structures and intermolecular interactions. This knowledge is essential for predicting how these compounds might behave in different chemical contexts and their potential applications in materials science (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Catalysis and Synthetic Applications

The compound has been used in various catalytic and synthetic processes. For example, Rosen et al. (2011) described a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, a method that is potentially relevant for synthesizing this compound derivatives (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Antioxidant Activity Analysis

Recent work by Xue et al. (2022) involved theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their antioxidant activity. This approach may be applicable to this compound for exploring its potential as an antioxidant (Xue, Shahab, Zhenyu, & Padabed, 2022).

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

N-(3-phenylpropyl)methanesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-14(12,13)11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

OHLXNOLHHQPVJR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NCCCC1=CC=CC=C1

Canonical SMILES

CS(=O)(=O)NCCCC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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